Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

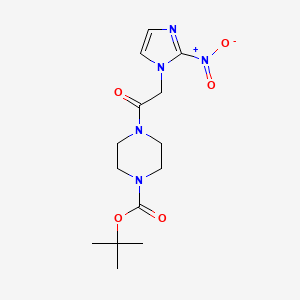

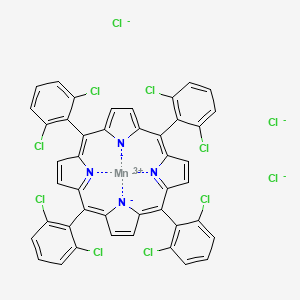

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride, also known as this compound, is a useful research compound. Its molecular formula is C44H20Cl9MnN4 and its molecular weight is 978.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is a complex organic metal compound . It has been studied for its interaction with manganese (II) chloride . The primary target of this compound is manganese (II) chloride, with which it forms manganese (II) and manganese (III) complexes .

Mode of Action

The compound interacts with its target through complexation and metal exchange reactions . The complexation of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin and metal exchange reactions of their cadmium complexes with manganese (II) chloride were studied with the goal of finding optimal conditions for the synthesis of manganese (II) and manganese (III) complexes .

Biochemical Pathways

Manganese porphyrins have been studied as models of enzymes due to their high reactivity toward oxidation and oxygenation . They are also interesting subjects for studying the relations between the structure and physicochemical, catalytic, and other properties of coordination compounds of biometals with organic ligands .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, methanol, and dichloromethane , which may influence its absorption and distribution.

Result of Action

Some manganese porphyrins are known to be molecular magnets and are capable of forming nanoporous structures . This gives rise to new materials with required properties .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It has been used as a catalyst in organic synthesis, demonstrating catalytic activity

Cellular Effects

The cellular effects of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride are not well-studied. Related manganese porphyrins have been studied for their effects on cells. For instance, a synthetic antioxidant, manganese(III) tetrakis(1-methyl-4-pyridyl) porphyrin, has been shown to protect against cytotoxicity induced by particulate matter in rabbit corneal epithelial cells .

Molecular Mechanism

It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride typically involves the reaction of 2,6-dichlorophenylporphyrin with manganese chloride[2][2]. The process can be carried out under various conditions, including room temperature or elevated temperatures, depending on the desired yield and purity.

Industrial Production Methods: In industrial settings, the compound can be synthesized using a sol-gel method where manganese(III) porphyrin is covalently bound to a silica matrix . This method not only enhances the stability of the compound but also allows for its reuse in catalytic processes.

Chemical Reactions Analysis

Types of Reactions: Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is known to undergo several types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of hydrocarbons and other organic substrates.

Reduction: The compound can participate in reduction reactions, although less commonly.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide (H2O2) and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Conditions often involve the use of polar solvents and elevated temperatures.

Major Products Formed: The major products formed from these reactions include various oxidized organic compounds, such as epoxides and alcohols .

Scientific Research Applications

Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Manganese Tetrakis(2,6-difluorophenyl)porphyrin Chloride

- Manganese Tetrakis(2,6-dibromophenyl)porphyrin Chloride

- Manganese Tetrakis(2,6-diiodophenyl)porphyrin Chloride

Comparison: Compared to these similar compounds, Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride is unique due to its specific halogen substitution pattern, which influences its reactivity and stability . The dichloro substitution provides a balance between electron-withdrawing effects and steric hindrance, making it particularly effective as a catalyst in oxidation reactions .

Properties

IUPAC Name |

manganese(3+);5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin-22,24-diide;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H20Cl8N4.3ClH.Mn/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50;;;;/h1-20H;3*1H;/q-2;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQYGFMXFKOTOZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)[N-]3)Cl.[Cl-].[Cl-].[Cl-].[Mn+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H20Cl11MnN4-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.